molecular formula C20H17N3O2S B2982654 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865180-68-3

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2982654
CAS No.: 865180-68-3
M. Wt: 363.44
InChI Key: DRDLRHUUARSGIL-XDOYNYLZSA-N
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the condensation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of benzo[d]thiazole compounds have shown potential in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. This compound is being investigated for its therapeutic potential in these areas.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
  • 4-cyanobenzoyl chloride
  • Benzo[d]thiazole derivatives

Uniqueness

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-cyano-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-3-11-23-17-10-9-16(25-4-2)12-18(17)26-20(23)22-19(24)15-7-5-14(13-21)6-8-15/h3,5-10,12H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDLRHUUARSGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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